molecular formula C11H15N3O2 B571829 tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1207175-93-6

tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B571829
CAS No.: 1207175-93-6
M. Wt: 221.26
InChI Key: ZIXLTKRZAAXURW-UHFFFAOYSA-N
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Description

tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The tert-butyl group attached to the carboxylate moiety enhances its stability and lipophilicity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the condensation of a pyrrole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The tert-butyl group is introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrrolopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminopyrrolo[2,3-d]pyrimidine
  • 1H-pyrazolo[3,4-b]pyridine
  • 7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

tert-Butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it more suitable for certain applications compared to its analogs. Additionally, its specific ring structure and functional groups provide distinct chemical reactivity and biological activity profiles.

Properties

IUPAC Name

tert-butyl 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-5-8-4-12-7-13-9(8)6-14/h4,7H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXLTKRZAAXURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680927
Record name tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-93-6
Record name tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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